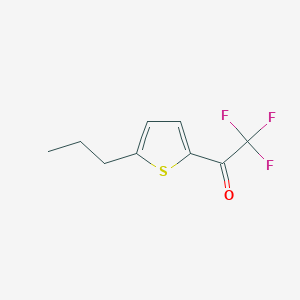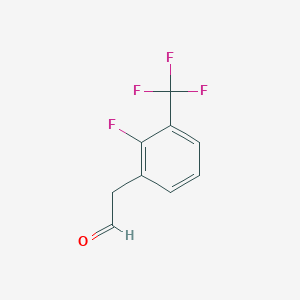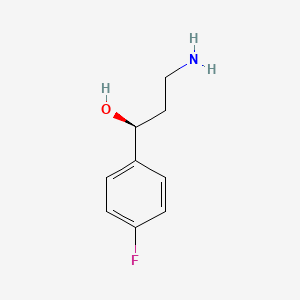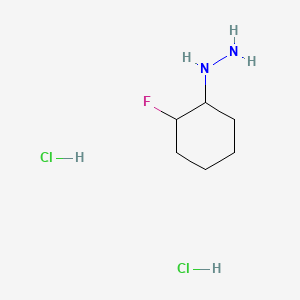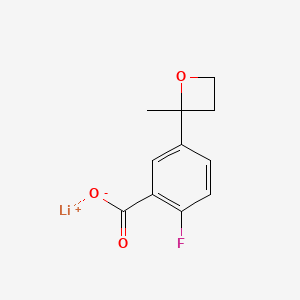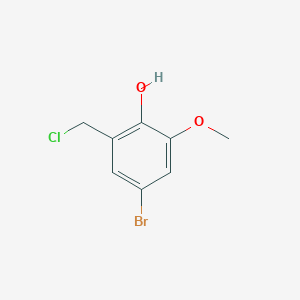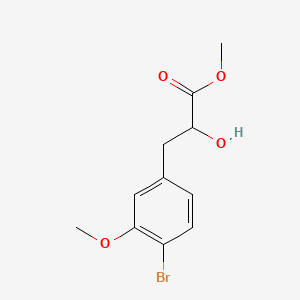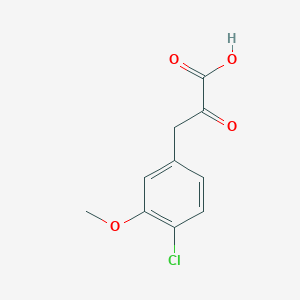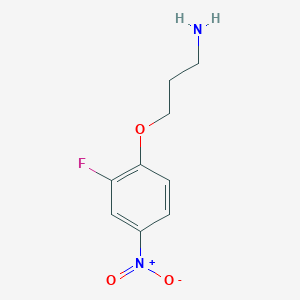
(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a furan ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-2-Amino-1-(furan-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-nitro-1-(furan-2-yl)ethan-1-ol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the catalytic hydrogenation of nitro compounds, followed by purification techniques like crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of 2-furan-2-ylacetaldehyde.
Reduction: Formation of 2-amino-1-(furan-2-yl)ethane.
Substitution: Formation of 2-chloro-1-(furan-2-yl)ethan-1-ol.
Scientific Research Applications
(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1s)-2-Amino-1-(furan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)ethan-1-amine: Similar structure but lacks the hydroxyl group.
2-(furan-2-yl)ethan-1-ol: Similar structure but lacks the amino group.
1-(furan-2-yl)ethan-1-one: Contains a carbonyl group instead of an amino or hydroxyl group.
Uniqueness
(1s)-2-Amino-1-(furan-2-yl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts. This dual functionality makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1S)-2-amino-1-(furan-2-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1 |
InChI Key |
JWQAFPHYLSGNSK-YFKPBYRVSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@H](CN)O |
Canonical SMILES |
C1=COC(=C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)
